Physicochemical Profiling and Synthetic Applications of Methanamine, N-1,3-dithiolan-2-ylidene-
Physicochemical Profiling and Synthetic Applications of Methanamine, N-1,3-dithiolan-2-ylidene-
Executive Summary
Methanamine, N-1,3-dithiolan-2-ylidene- (CAS: 1630-99-5)[1], widely recognized in synthetic organic chemistry as 2-methylimino-1,3-dithiolane [2], is a highly reactive heterocyclic compound. Characterized by a five-membered dithiolane ring conjugated to an exocyclic methylimine moiety, this compound serves as a critical intermediate in the development of imidothiocarbonates, the generation of azomethine ylides[3], and as a bidentate ligand in transition metal coordination chemistry[4].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its chemical behavior, providing drug development professionals and materials scientists with self-validating protocols for its synthesis, pyrolytic degradation, and downstream applications.
Physicochemical Properties
The physical and chemical properties of 2-methylimino-1,3-dithiolane dictate its handling and reactivity. The moderate boiling point under vacuum necessitates low-pressure distillation to prevent premature thermal ring-opening. The electron-rich nature of the molecule, driven by the two sulfur heteroatoms and the sp2 hybridized nitrogen, makes it a potent nucleophile and an excellent chelating agent.
Table 1: Core Physicochemical Data
| Property | Value | Scientific Significance |
| Chemical Name | Methanamine, N-1,3-dithiolan-2-ylidene- | IUPAC standard nomenclature[1]. |
| Common Synonyms | 2-Methylimino-1,3-dithiolane; 1,3-Dithiacyclopentane, 2-methylimine | Widely used in synthetic literature[2][5]. |
| CAS Registry Number | 1630-99-5 | Unique numerical identifier[1]. |
| Molecular Formula | C₄H₇NS₂ | Indicates a high sulfur-to-carbon ratio[5]. |
| Molecular Weight | 133.235 g/mol | Facilitates rapid mass spectrometry identification[1]. |
| SMILES String | CN=C1SCCS1 | Highlights the exocyclic imine and S-C-S linkage[1]. |
| Boiling Point | 64-68 °C at 0.3 mmHg | Requires high-vacuum distillation to avoid thermal degradation[6]. |
Mechanistic Insights & Chemical Reactivity
Understanding the reactivity of 2-methylimino-1,3-dithiolane requires analyzing the stability of the S-C-S bond versus the N-CH₃ bond under varying conditions.
Pyrolytic Stability and N-Methyl Elimination
When 2-methylimino-1,3-dithiolane is reacted with an acyl chloride (e.g., benzoyl chloride), it forms an N-acyl immonium salt. Unlike open-chain immonium salts which typically fracture at the S-C bond upon heating, the cyclic dithiolane ring exhibits remarkable thermal resilience. During pyrolysis at 190-200 °C, the molecule preferentially undergoes the elimination of the N-methyl group rather than ring cleavage, yielding 2-benzoylimino-1,3-dithiolane[7]. This causality is rooted in the thermodynamic stability of the five-membered dithiolane ring.
Transition Metal Coordination (Soft Acid-Base Theory)
The two sulfur atoms in the dithiolane ring act as "soft" Lewis bases. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, these sulfur donors exhibit a high affinity for "soft" transition metals. Consequently, 2-methylimino-1,3-dithiolane is highly effective at forming stable coordination complexes with Mercury(II) ( Hg2+ )[4]. This property is frequently exploited in heavy metal sequestration and the design of novel catalytic complexes.
Caption: Downstream chemical reactivity and primary application domains.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the analytical markers required to verify success.
Protocol A: Synthesis via Iminocarbonylation[6]
Objective: Synthesize 2-methylimino-1,3-dithiolane from mercaptoalkanols.
-
Reaction Setup: Combine equimolar amounts of 2-mercaptoethanol and methyl isothiocyanate in a dry, inert atmosphere.
-
Causality: The nucleophilic sulfhydryl group attacks the electrophilic carbon of the isothiocyanate, forming a transient dithiocarbamate intermediate.
-
-
Cyclization: Introduce a base catalyst (e.g., sodium methoxide).
-
Causality: The base deprotonates the intermediate, driving an intramolecular cyclization that forms the 1,3-dithiolane ring while eliminating leaving groups.
-
-
Purification: Perform vacuum distillation at 64-68 °C / 0.3 mmHg[6].
-
Causality: High temperatures at atmospheric pressure cause ring degradation; utilizing a high vacuum lowers the boiling point, preserving the delicate S-C-S linkage.
-
-
Self-Validation (NMR): Analyze the product using ¹H-NMR spectroscopy in CDCl₃ with a Tetramethylsilane (TMS) internal standard. Success is confirmed by the presence of a distinct singlet corresponding to the N-methyl protons and complex multiplets representing the ethylene bridge (-S-CH₂-CH₂-S-)[7].
Protocol B: Pyrolysis of N-Benzoyl Immonium Chloride[7]
Objective: Induce N-methyl elimination to form 2-benzoylimino-1,3-dithiolane.
-
Salt Formation: Mix 2-methylimino-1,3-dithiolane with benzoyl chloride at room temperature.
-
Causality: The exocyclic imine nitrogen is sufficiently nucleophilic to attack the acyl chloride, forming an N-benzoyl immonium chloride salt. A slight heat evolution visually validates successful salt formation[7].
-
-
Thermal Degradation: Heat the reaction vessel to 190-200 °C for 5.5 hours.
-
Causality: The thermal energy overcomes the activation barrier for the elimination of the N-methyl group, while the robust dithiolane ring remains intact[7].
-
-
Quenching: Cool the mixture rapidly in a dry ice-acetone bath.
-
Causality: Rapid cooling traps the kinetic product and induces the crystallization of 2-benzoylimino-1,3-dithiolane (approx. 50% yield)[7].
-
-
Self-Validation (IR): Conduct Infrared (IR) spectroscopy. The disappearance of the N-methyl stretch and the emergence of a strong carbonyl stretch ( νC=O ) at 1640 cm⁻¹ confirms the structural transformation[7].
Caption: Synthesis and pyrolytic degradation pathway of 2-methylimino-1,3-dithiolane.
References
-
[1] Title: Methanamine, N-1,3-dithiolan-2-ylidene- - ChemTik Products Source: chemtik.com URL: [Link]
-
[2] Title: 1630-99-5_N-methyl-1,3-dithiolan-2-imine Source: chemsrc.com URL:[Link]
-
[6] Title: A New Type of Iminocarbonylaton of Diols, Mercaptoalkanol, and ... Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]
-
[4] Title: Complexes of N,N-Dialkyldithiocarbamate esters with mercury(II ... Source: researchgate.net URL:[Link]
-
[3] Title: Imidothiocarbonates. V. Preparations and Properties of Novel ... Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]
-
[5] Title: 1,3-Dithiacyclopentane, 2-methylimine Source: spectrabase.com URL:[Link]
-
[7] Title: Iminodithiocarbonates. IV. Pyrolyses of N-Acyl Immonium Salts of Iminodithiocarbonates Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]
Sources
- 1. ChemTik Products [chemtik.com]
- 2. 1630-99-5_N-methyl-1,3-dithiolan-2-imineCAS号:1630-99-5_N-methyl-1,3-dithiolan-2-imine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
